molecular formula C18H16N4O2 B2527269 4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775500-92-9

4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid

Cat. No. B2527269
CAS RN: 1775500-92-9
M. Wt: 320.352
InChI Key: HOFVGYQADUXLHV-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAP and is a pyrimidine-based molecule that has been studied extensively for its pharmacological properties.

Scientific Research Applications

MPAP has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. MPAP has also been found to have antidepressant-like effects in animal models of depression. Additionally, MPAP has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation.

Mechanism of Action

The exact mechanism of action of MPAP is not fully understood. However, it has been proposed that MPAP acts as a modulator of the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling and protein folding. MPAP has been shown to increase the expression of the sigma-1 receptor and enhance its activity, which may contribute to its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
MPAP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival. MPAP has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPAP in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. Additionally, MPAP has been found to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using MPAP is its poor solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MPAP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAP and its effects on the sigma-1 receptor. Furthermore, research is needed to determine the optimal dosage and administration route of MPAP for therapeutic use.

Synthesis Methods

The synthesis of MPAP involves the reaction of 4-(4-methylphenyl)-2-chloro-5-pyrimidinecarboxylic acid with 4-pyridylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is then purified through a series of chromatography techniques to obtain pure MPAP.

properties

IUPAC Name

4-(4-methylphenyl)-2-(pyridin-4-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-2-4-14(5-3-12)16-15(17(23)24)11-21-18(22-16)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFVGYQADUXLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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